Methyl 12-oxo-12-phenyldodecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

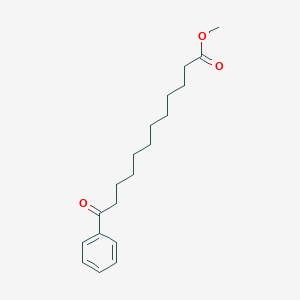

Methyl 12-oxo-12-phenyldodecanoate is an organic compound with the molecular formula C19H28O3. It is a methyl ester derivative of a long-chain fatty acid, characterized by the presence of a phenyl group and a ketone functional group at the 12th carbon position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 12-oxo-12-phenyldodecanoate can be synthesized through multiple synthetic routes. One common method involves the reaction of iodobenzene with carbon monoxide and 9-borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester. The reaction is typically carried out in the presence of N,N,N,N,N,N-hexamethylphosphoric triamide, zinc (II) acetylacetonate, triphenylphosphine, and bis-triphenylphosphine-palladium (II) chloride in tetrahydrofuran at 50-55°C under 760 Torr for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions and carbon monoxide insertion are common techniques in industrial organic synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 12-oxo-12-phenyldodecanoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 12-oxo-12-phenyldodecanoate has diverse applications in scientific research:

Chemistry: Used as a reactant in the synthesis of fatty acid analogs and phospholipids with aromatic fatty acid chains.

Biology: Studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of methyl 12-oxo-12-phenyldodecanoate involves its interaction with molecular targets and pathways related to lipid metabolism. The compound’s ketone and phenyl groups play a crucial role in its reactivity and biological activity. It may act as a modulator of enzymatic processes involved in fatty acid oxidation and synthesis, thereby influencing cellular functions and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 12-oxo-12-phenyldodecanoate: C19H28O3

Methyl 12-oxo-12-phenyltetradecanoate: C21H32O3

Methyl 12-oxo-12-phenylhexadecanoate: C23H36O3

Uniqueness

This compound is unique due to its specific chain length and the position of the phenyl and ketone groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Methyl 12-oxo-12-phenyldodecanoate is a compound of interest in various biological and chemical applications. This article explores its biological activity, synthesis, and potential implications in research and industry.

Chemical Structure and Properties

This compound has the molecular formula C19H28O3 and is characterized by a keto group at the 12-position of the dodecanoate chain, along with a phenyl group. This structure is significant as it influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through acylation reactions involving methyl 12-chloro-12-oxo-dodecanoate in the presence of anhydrous aluminum chloride (AlCl₃). The process typically yields the desired keto ester in moderate to high yields, which can then be further reduced or modified to obtain various derivatives suitable for biological studies .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, fatty acid derivatives often show activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Influence on Lipid Metabolism

This compound may play a role in lipid metabolism. Studies have shown that similar compounds can modulate lipid signaling pathways, influencing processes such as inflammation and cellular signaling. This modulation is crucial in understanding diseases related to lipid dysregulation, including metabolic syndrome and cardiovascular diseases .

Cytotoxicity and Cell Proliferation

Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation could provide insights into its potential as an anticancer agent. Further research is needed to quantify these effects and elucidate the underlying mechanisms .

Case Study 1: Antimicrobial Activity

In a study examining various fatty acid derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, indicating its potential as a natural preservative or therapeutic agent.

Case Study 2: Lipid Signaling Modulation

A research project focused on the modulation of phosphatidylserine (PS) metabolism found that this compound influenced PS levels in macrophages. The compound was shown to alter cytokine release profiles upon lipopolysaccharide (LPS) stimulation, suggesting its role in inflammatory responses .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

methyl 12-oxo-12-phenyldodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-22-19(21)16-12-7-5-3-2-4-6-11-15-18(20)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTXNWXOCUSENG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299719 |

Source

|

| Record name | methyl 12-oxo-12-phenyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104828-35-5 |

Source

|

| Record name | methyl 12-oxo-12-phenyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.